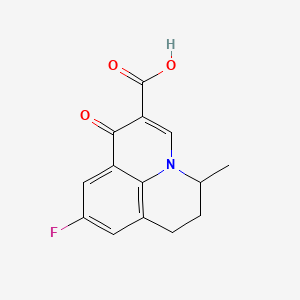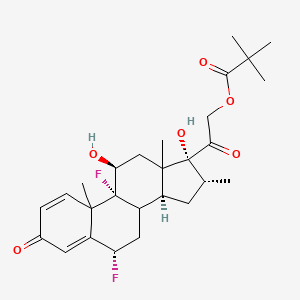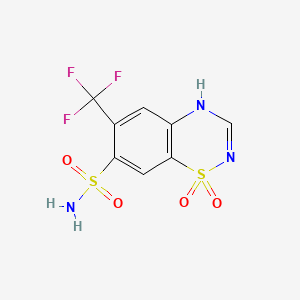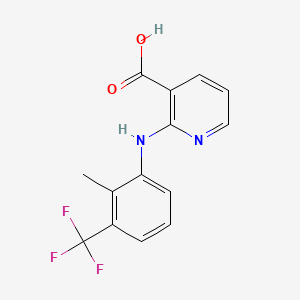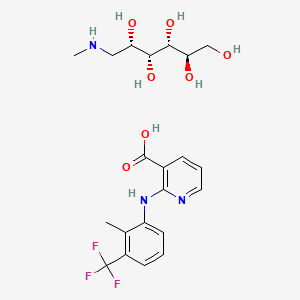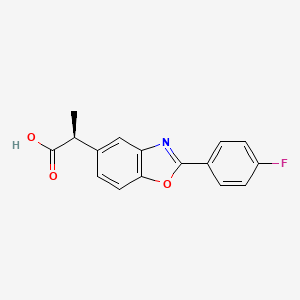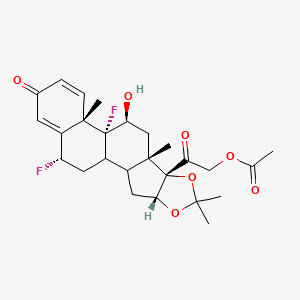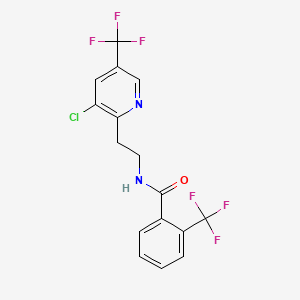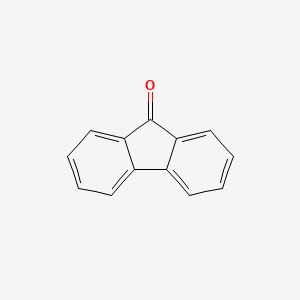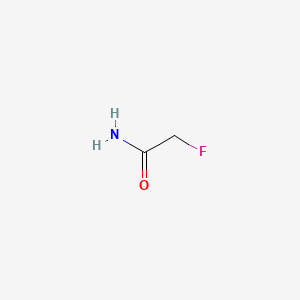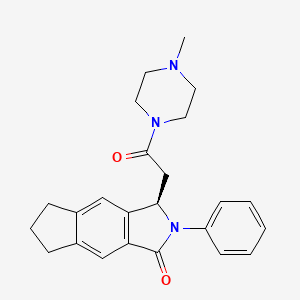
Unii-MD92F5Z441
Overview
Description
MR-04A3, also known as JM-1232, is a novel water-soluble sedative and hypnotic drug. It is a nonbenzodiazepine compound that targets the same molecular site as benzodiazepines to produce sedation. The molecular formula of MR-04A3 is C24H27N3O2, and it has a molecular weight of 389.49 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MR-04A3 involves the preparation of isoindoline derivatives. One of the key steps in the synthesis is the formation of the isoindoline core, which is achieved through a series of reactions involving the condensation of appropriate starting materials. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of MR-04A3 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in the industrial production of MR-04A3 .
Chemical Reactions Analysis
Types of Reactions
MR-04A3 undergoes various chemical reactions, including:
Oxidation: MR-04A3 can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert MR-04A3 to its reduced forms.
Substitution: MR-04A3 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of MR-04A3 can lead to the formation of oxides, while reduction can yield reduced derivatives .
Scientific Research Applications
MR-04A3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying isoindoline derivatives and their reactivity.
Biology: Investigated for its effects on cellular processes and potential as a neuroprotective agent.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
MR-04A3 exerts its effects by targeting the gamma-aminobutyric acid type A (GABA-A) receptor, similar to benzodiazepines. It acts as a positive allosteric modulator, enhancing the inhibitory effects of GABA on the central nervous system. This results in sedation, hypnosis, and anxiolysis. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels .
Comparison with Similar Compounds
Similar Compounds
Midazolam: A benzodiazepine with similar sedative and hypnotic properties.
Diazepam: Another benzodiazepine used for sedation and anxiety relief.
Propofol: A nonbenzodiazepine sedative-hypnotic agent used in anesthesia
Uniqueness of MR-04A3
MR-04A3 is unique due to its water solubility and nonbenzodiazepine structure, which allows it to target the same molecular site as benzodiazepines without the associated active metabolites. This results in a rapid onset and resolution of sedation, making it a promising candidate for short-term sedation in clinical settings .
Properties
CAS No. |
1013427-48-9 |
|---|---|
Molecular Formula |
C24H27N3O2 |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
(3R)-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one |
InChI |
InChI=1S/C24H27N3O2/c1-25-10-12-26(13-11-25)23(28)16-22-20-14-17-6-5-7-18(17)15-21(20)24(29)27(22)19-8-3-2-4-9-19/h2-4,8-9,14-15,22H,5-7,10-13,16H2,1H3/t22-/m1/s1 |
InChI Key |
MBGOHVUPIPFVMM-JOCHJYFZSA-N |
SMILES |
CN1CCN(CC1)C(=O)CC2C3=C(C=C4CCCC4=C3)C(=O)N2C5=CC=CC=C5 |
Isomeric SMILES |
CN1CCN(CC1)C(=O)C[C@@H]2C3=C(C=C4CCCC4=C3)C(=O)N2C5=CC=CC=C5 |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC2C3=C(C=C4CCCC4=C3)C(=O)N2C5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)-2-phenyl-3,5,6,7-tetrahydrocyclopenta(f)isoindol-1(2H)-one JM 1232 JM-1232 JM1232 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


